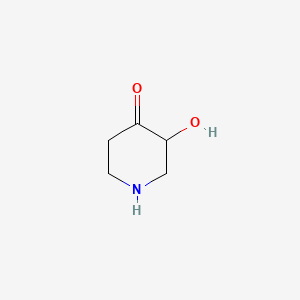

3-羟基哌啶-4-酮

描述

Synthesis Analysis

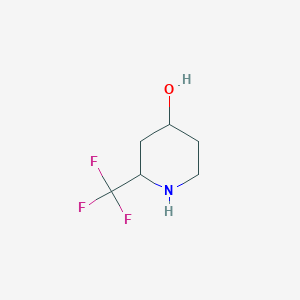

The 3-hydroxypyridin-4-one scaffold has been used in the design and synthesis of non-nitrocatechol COMT inhibitors . The synthesis of these compounds was achieved by refluxing maltol with a suitable primary amine in an acidic environment with ethanol as a co-solvent .Molecular Structure Analysis

The molecular structure of 3-Hydroxypiperidin-4-one includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI string for this compound is InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 .Chemical Reactions Analysis

3-Hydroxypyridin-4-ones have been synthesized and evaluated as non-nitrocatechol COMT inhibitors . In vitro, the IC50 values ranged from 4.55 to 19.8 µM .Physical And Chemical Properties Analysis

The compound has a molecular weight of 115.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 115.063328530 g/mol .科学研究应用

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Histamine H3 and Sigma-1 Receptor Antagonists

- Some clinically evaluated histamine H3 receptor (H3R) antagonists possess nanomolar affinity at sigma-1 receptors (σ1R) .

- These ligands share a common structural feature: the piperidine moiety as the fundamental part of the molecule .

- It is most likely a critical structural element for dual H3/ σ1 receptor activity .

- These ligands turned out to be high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .

-

Drug Discovery

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Histamine H3 and Sigma-1 Receptor Antagonists

- Some clinically evaluated histamine H3 receptor (H3R) antagonists possess nanomolar affinity at sigma-1 receptors (σ1R) .

- These ligands share a common structural feature: the piperidine moiety as the fundamental part of the molecule .

- It is most likely a critical structural element for dual H3/ σ1 receptor activity .

- These ligands turned out to be high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .

-

Drug Discovery

安全和危害

未来方向

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

3-hydroxypiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOGWMOAEKBTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698953 | |

| Record name | 3-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypiperidin-4-one | |

CAS RN |

73603-43-7 | |

| Record name | 3-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

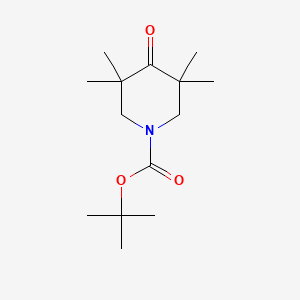

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

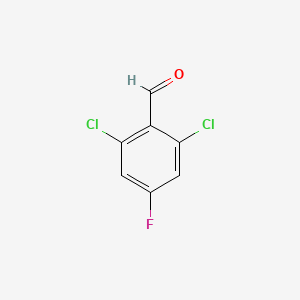

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)

![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)